molecular formula C20H17ClN4O3S B11047387 1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

1-[8-(4-chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone

Cat. No.: B11047387
M. Wt: 428.9 g/mol
InChI Key: CXNUZQOAKGFKJU-UHFFFAOYSA-N
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Description

1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines

Preparation Methods

The synthesis of 1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE typically involves multiple steps. One common synthetic route includes the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 2-aminoacetonitrile hydrochloride to produce 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile.

    Cyclization: This intermediate undergoes cyclization in the presence of ethanol under reflux conditions to form the desired pyrazolo[5,1-c][1,2,4]triazine core.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including antiviral and anticancer properties.

    1,2,3-Triazoles: These compounds are known for their wide range of applications in medicinal chemistry and materials science, similar to pyrazolo[5,1-c][1,2,4]triazines.

    Thiadiazoles: These heterocyclic compounds also exhibit diverse biological activities and are used in the development of pharmaceuticals and agrochemicals.

The uniqueness of 1-[8-(4-CHLOROPHENYL)-3-(METHYLSULFONYL)-4-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-1(4H)-YL]-1-ETHANONE lies in its specific substitution pattern and the presence of the methylsulfonyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl]ethanone

InChI

InChI=1S/C20H17ClN4O3S/c1-13(26)24-20-17(14-8-10-16(21)11-9-14)12-22-25(20)18(15-6-4-3-5-7-15)19(23-24)29(2,27)28/h3-12,18H,1-2H3

InChI Key

CXNUZQOAKGFKJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=NN2C(C(=N1)S(=O)(=O)C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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